N-[3-(3,4-dimethoxyphenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide
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Overview
Description
N-[3-(3,4-dimethoxyphenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-dimethoxyphenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide involves multiple steps, starting from readily available starting materials
Formation of Benzodiazepine Core: The benzodiazepine core can be synthesized through a cyclization reaction involving an appropriate amine and a ketone or aldehyde precursor.
Introduction of Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an appropriate catalyst.
Introduction of Tetrazolyl Group: The tetrazolyl group can be introduced through a nucleophilic substitution reaction using 1-methyl-1H-tetrazole-5-thiol and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-dimethoxyphenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in DMF.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzodiazepine derivatives.
Scientific Research Applications
N-[3-(3,4-dimethoxyphenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological activities, including anxiolytic and anticonvulsant properties.
Mechanism of Action
The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and anticonvulsant properties. The tetrazolyl group may also play a role in modulating the compound’s activity by interacting with other molecular targets.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and anticonvulsant properties.
Lorazepam: Another benzodiazepine with similar pharmacological activities.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
N-[3-(3,4-dimethoxyphenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is unique due to the presence of the dimethoxyphenyl and tetrazolyl groups, which may confer additional pharmacological activities and modulate its interaction with molecular targets.
Properties
Molecular Formula |
C22H23N7O3S |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-2-methyl-3H-1,5-benzodiazepin-4-yl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C22H23N7O3S/c1-13-20(14-9-10-17(31-3)18(11-14)32-4)21(24-16-8-6-5-7-15(16)23-13)25-19(30)12-33-22-26-27-28-29(22)2/h5-11,20H,12H2,1-4H3,(H,24,25,30) |
InChI Key |
IWCPGCLHURFTEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C(C1C3=CC(=C(C=C3)OC)OC)NC(=O)CSC4=NN=NN4C |
Origin of Product |
United States |
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